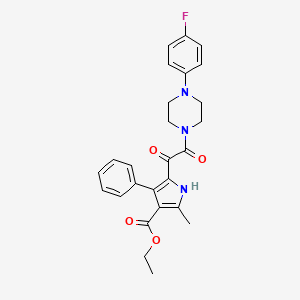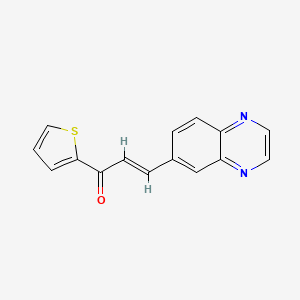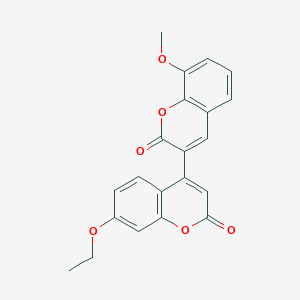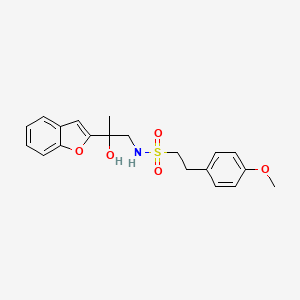
1,1,2-Tribromocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Tribromocyclopropane is a chemical compound with the molecular formula C3H3Br3 . It is a derivative of cyclopropane, a type of hydrocarbon where the carbon atoms are arranged in a ring .
Synthesis Analysis
The synthesis of 1,1,2-Tribromocyclopropane involves several steps. One method involves the conversion of tribromocyclopropane to densely functionalized β-selenocyclopropylboronic ester using the 1,2-metallate rearrangement of a boron ate-complex .Molecular Structure Analysis
The molecular structure of 1,1,2-Tribromocyclopropane consists of a cyclopropane ring with three bromine atoms attached. The average molecular weight is 278.768 Da .Chemical Reactions Analysis
1,1,2-Tribromocyclopropane can undergo various chemical reactions. For instance, it can be converted to a β-selenocyclopropylboronic ester through a 1,2-metallate rearrangement of a boron ate-complex .Physical And Chemical Properties Analysis
1,1,2-Tribromocyclopropane has a density of 2.9±0.1 g/cm³, a boiling point of 182.8±30.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . Its molar refractivity is 37.1±0.3 cm³ .Aplicaciones Científicas De Investigación
Ring Opening Reactions
1,1,2-Tribromocyclopropane has been studied for its behavior in ring-opening reactions. For instance, under phase-transfer conditions with sodium hydroxide and ethanol, 2-alkyl-1,1,2-tribromocyclopropanes yield mixtures of acetylenic diethyl ketals and acetals (Sydnes, Alnes, & Erdogan, 2005).
Lithiation and Synthesis of Cyclopropenes
The lithiation of 1,1,2-tribromocyclopropane derivatives has been explored, leading to the generation of cyclopropenes. For example, treatment of 3,3-Diphenyl-1,1,2-tribromocyclopropane with butyllithium generates lithio- and dilithiocyclopropenes (Li & Warner, 1995).
Cycloaddition Reactions
1,1,2-Tribromocyclopropane is involved in cycloaddition reactions. For example, 1-Bromo-2-phenylcyclopropene undergoes dimerization to form various compounds like dibromo-4,5-diphenylcyclohexa-1,4-diene through sequential heating and oxidation processes (Lee et al., 2009).
Synthesis of Cyclopropylboronic Esters
There's a notable application in synthesizing functionalized cyclopropylboronic esters using a 1,2-metallate rearrangement from tribromocyclopropane. This process involves treatment with phenylselenenyl chloride and is notable for its stereospecific rearrangement producing functionalized cyclopropanes (Mizoguchi, Seriu, & Sakakura, 2020).
Synthesis of Tri-substituted Cyclopropanes
1,1,2-Tribromocyclopropane is used in a novel method for synthesizing 1,1,2-tri-substituted cyclopropanes. This process involves reactions with electron-deficient olefins under mild conditions, yielding cyclopropane derivatives (Chen, Yi, & Yao-Zeng, 1989).
Generation of Halocyclopropenes
The reactions of 1,1,2-Tribromocyclopropane with methyl lithium lead to 1,2-dehalogenation and the formation of halocyclopropenes, which are of significant interest in organic synthesis (Baird & Nethercott, 1983).
Ene Trimerization
Ene trimerization is another application where 1-Phenylcyclopropene synthesized from 1,1,2-tribromo-2-phenylcyclopropane undergoes complex ene reactions to form various compounds (Lee & Chang, 2004).
Mecanismo De Acción
The mechanism of action of 1,1,2-Tribromocyclopropane in chemical reactions often involves the rearrangement of its molecular structure. For example, in the conversion to β-selenocyclopropylboronic ester, an in situ-generated cyclopropenylboronic ester ate-complex is treated with phenylselenenyl chloride, triggering a stereospecific rearrangement .
Propiedades
IUPAC Name |
1,1,2-tribromocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3/c4-2-1-3(2,5)6/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKNAATZEMZZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Tribromocyclopropane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]biphenyl-4-sulfonamide](/img/structure/B2798338.png)
![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)
![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)
![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)
![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)

![1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2798348.png)
![Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate](/img/structure/B2798349.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)


